molecular formula C27H44N4O5S B8710884 Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-

Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-

Cat. No.: B8710884
M. Wt: 536.7 g/mol
InChI Key: LLRDYAYGXUHNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and a phenylsulfonyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced to the piperidine intermediate using sulfonylation reactions.

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized separately and then coupled with the piperidine intermediate.

    Final Coupling Reaction: The final step involves coupling the piperidine-piperazine intermediate with the ethanone moiety to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-
  • **Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-

Uniqueness

The uniqueness of Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]- lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H44N4O5S

Molecular Weight

536.7 g/mol

IUPAC Name

2-[[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methoxy]-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C27H44N4O5S/c1-21-17-25(35-4)18-22(2)27(21)37(33,34)31-10-6-5-7-24(31)19-36-20-26(32)30-15-13-29(14-16-30)23-8-11-28(3)12-9-23/h17-18,23-24H,5-16,19-20H2,1-4H3

InChI Key

LLRDYAYGXUHNPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2COCC(=O)N3CCN(CC3)C4CCN(CC4)C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N′-Carbonyldiimidazole (114 mg, 0.706 mmol) was added to a solution of 2-((1-(4-methoxy-2,6-dimethylphenylsulfonyl)piperidin-2-yl)methoxy)acetic acid (250 mg, 0.673 mmol) in dichloromethane (15 ml), and the mixture was stirred for 1 h at room temperature. A solution of 1-(1-methylpiperidin-4-yl)piperazine (123 mg, 0.673 mmol) in dichloromethane (5 ml) was then added, and the reaction mixture was stirred for 15 h at room temperature. The reaction mixture was then extracted with water (20 ml) and saturated sodium chloride solution (20 ml), and the organic phase was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by flash chromatography using dichloromethane/methanol (97:3→90:10).
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.